Product packaging for Chlorexolone-d11(Cat. No.:)

Chlorexolone-d11

Cat. No.: B1152585
M. Wt: 339.88
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorexolone-d11, with a molecular formula of C14H6D11ClN2O3S and an average molecular weight of approximately 339.88 g/mol, is a deuterated stable isotope of the diuretic agent Clorexolone. This compound is designed for use as an internal standard in quantitative mass spectrometry-based assays, where its distinct mass shift from the non-deuterated analyte enables highly accurate and precise measurement of Clorexolone in complex biological matrices such as plasma and urine . Clorexolone is a sulfonamide-derived diuretic that belongs to the isoindolone class of organic compounds . Its primary research value lies in the study of diuretic and antihypertensive mechanisms, particularly concerning renal function and electrolyte balance. While the specific mechanism of action of Clorexolone is not fully detailed in available literature, as a member of the thiazide-like diuretics, it is generally understood to inhibit the Na+-Cl- cotransporter in the distal convoluted tubule of the kidney. Researchers utilize this compound to support pharmacokinetic studies, drug metabolism research, and analytical method development, ensuring reliable data quality and reproducibility. This product is intended for research purposes only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

Molecular Formula

C₁₄H₆D₁₁ClN₂O₃S

Molecular Weight

339.88

Synonyms

6-Chloro-2-cyclohexyl-2,3-dihydro-3-oxo-1H-isoindole-5-sulfonamide-d11;  6-Chloro-2-cyclohexyl-3-oxo-5-isoindolinesulfonamide-d11;  12833 R. P.-d11;  5-Chloro-2-cyclohexyl-1-oxo-6-sulfamoylisoindoline-d11;  6-Chloro-2-cyclohexyl-3-oxo-5-isoindolinesulfon

Origin of Product

United States

Synthesis and Isotopic Labeling Strategies for Chlorexolone D11

Precursor Selection and Synthetic Pathways for Chlorexolone Core Structure

The synthesis of the fundamental Chlorexolone structure is a multi-step process starting from key precursors. The general pathway involves the initial synthesis of a substituted isoindolinone ring system, which is then further functionalized to introduce the required sulfonyl chloride and sulfonamide groups.

A common synthetic route begins with the reaction of 4-Chlorophthalimide with cyclohexylamine . chemicalbook.com This step forms N-cyclohexyl-4-chlorophthalimide. The phthalimide (B116566) is then reduced to the corresponding isoindolinone, 5-chloro-2-cyclohexylisoindolin-1-one, using a reducing agent like tin in the presence of strong acid. chemicalbook.com

Subsequent steps involve introducing the sulfonamide group. This is typically achieved through nitration of the isoindolinone ring, followed by reduction of the nitro group to an amine, diazotization, and then reaction with sulfur dioxide in the presence of a copper salt to form a sulfonyl chloride. chemicalbook.com The final step is the amination of the sulfonyl chloride to yield the sulfonamide group, completing the Chlorexolone core structure. chemicalbook.com

For the synthesis of Chlorexolone-d11, where the cyclohexyl ring is fully deuterated, the logical precursor choice would be cyclohexylamine-d11 . This deuterated starting material would be incorporated in the initial step of the synthesis, carrying the isotopic labels through the entire reaction sequence.

Compound NameRole in SynthesisReference
4-ChlorophthalimideStarting material for the isoindolinone core chemicalbook.com
CyclohexylamineIntroduces the cyclohexyl group chemicalbook.com
Cyclohexylamine-d11Deuterated precursor for this compound synthesis-
N-cyclohexyl-4-chlorophthalimideIntermediate product chemicalbook.com
5-chloro-2-cyclohexylisoindolin-1-oneCore isoindolinone intermediate chemicalbook.com
5-chloro-2-cyclohexyl-6-nitroisoindolin-1-oneNitrated intermediate chemicalbook.com
6-Amino-5-chloro-2-cyclohexylisoindolin-1-oneAmino intermediate prior to diazotization chemicalbook.com
5-chloro-2-cyclohexylisoindolin-1-one-6-sulfonyl chlorideSulfonyl chloride intermediate chemicalbook.com

Site-Specific Deuteration Methodologies for this compound

The synthesis of this compound requires the specific introduction of eleven deuterium (B1214612) atoms onto the cyclohexyl moiety. This can be achieved either by using a pre-deuterated starting material, such as cyclohexylamine-d11, or through late-stage deuteration techniques applied to the fully formed Chlorexolone molecule or a late-stage intermediate.

Hydrogen Isotope Exchange (HIE) is a powerful method for introducing deuterium into organic molecules by swapping hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂). musechem.comnih.govchemrxiv.org These reactions are often catalyzed by transition metals.

Metal-Catalyzed HIE: Various transition metal catalysts, including those based on iridium, ruthenium, and palladium, are effective for HIE reactions. europa.euacs.orgscielo.org.mx For instance, iridium complexes can catalyze ortho-deuteration of aromatic rings containing directing groups like sulfonamides. acs.orgfigshare.com While this is useful for aromatic deuteration, labeling the aliphatic cyclohexyl ring of Chlorexolone would require different catalytic systems. Catalysts like platinum on carbon (Pt/C) have been used for H/D exchange on aromatic rings, while ruthenium and iridium complexes have shown efficacy in the α-deuteration of amines and alcohols. scielo.org.mx Late-stage HIE on the Chlorexolone molecule itself could be challenging due to the presence of multiple functional groups, potentially leading to a lack of selectivity. A more viable strategy would be the HIE of a simpler precursor like cyclohexylamine.

Acid/Base-Catalyzed HIE: Traditional acid- or base-catalyzed exchange can be used for protons that are enolizable or otherwise acidic. scielo.org.mx However, the C-H bonds on a cyclohexyl ring are generally unactivated and not amenable to this type of exchange, making this method unsuitable for producing this compound.

Photocatalytic HIE: Recent advancements include photocatalytic methods, which can proceed via dual HIE pathways and label multiple sites, including challenging C-H bonds, using catalysts like CdS quantum dots. nih.govosti.gov This offers a versatile approach for late-stage isotope incorporation. chemrxiv.org

The cyclohexyl ring in Chlorexolone is a three-dimensional structure, and the spatial orientation (stereochemistry) of the deuterium atoms can be important. Stereoselective deuteration ensures that the deuterium atoms are introduced into specific spatial positions (axial or equatorial).

Achieving high stereoselectivity in the deuteration of a primary carbon or a cyclic system is a significant synthetic challenge. uzh.chcdnsciencepub.com For cyclic structures like the piperidine (B6355638) ring (structurally related to the amine precursor of the cyclohexyl group), methods have been developed for the regio- and stereoselective incorporation of deuterium. d-nb.info These often involve the use of metal complexes to direct the addition of a deuteride (B1239839) source (like LiAlD₄) from a specific face of the ring. d-nb.infoacs.org For example, copper-catalyzed transfer hydrodeuteration of cyclic alkenes allows for the precise placement of deuterium at specific positions. nih.gov Such strategies could be adapted to synthesize cyclohexylamine-d11 with high stereochemical control, which would then be used in the synthesis of this compound.

Characterization of Deuteration Purity and Positional Isomerism

After synthesis, it is crucial to verify the isotopic purity and the location of the deuterium atoms. This ensures that the compound is indeed this compound and not a mixture of molecules with varying numbers of deuterium atoms (isotopologues) or with deuterium in the wrong positions (positional isomers). vliz.be A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the standard approach for this characterization. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), particularly with electrospray ionization (ESI), is used to determine the isotopic enrichment and purity. nih.govresearchgate.net By comparing the mass of the deuterated compound to its non-deuterated counterpart, the number of incorporated deuterium atoms can be confirmed. The mass spectrum will show a distribution of isotopologue peaks (D₀, D₁, D₂, etc.), and the relative abundance of the D₁₁ peak determines the isotopic purity. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the structural integrity and determining the exact position of the deuterium labels. rsc.org

¹H NMR (Proton NMR): In a ¹H NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium will disappear or be significantly reduced in intensity. This confirms the locations of deuteration.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum that shows signals only for the deuterium atoms. This can confirm the positions of the labels and can also be used to calculate isotopic abundance. researchgate.net

¹³C NMR (Carbon-13 NMR): Carbon atoms attached to deuterium exhibit a characteristic splitting pattern and a shift in their resonance compared to carbons attached to hydrogen, providing further confirmation of the deuteration sites.

TechniqueInformation ProvidedReference
High-Resolution Mass Spectrometry (HR-MS)Confirms overall deuterium incorporation (isotopic enrichment) and calculates isotopic purity by analyzing the distribution of isotopologues. rsc.orgnih.govresearchgate.net
¹H NMR SpectroscopyConfirms the position of deuteration through the disappearance of proton signals. rsc.org
²H NMR SpectroscopyDirectly detects the deuterium atoms, confirming their positions and aiding in purity assessment. researchgate.net
¹³C NMR SpectroscopyConfirms deuteration sites through characteristic shifts and splitting of carbon signals bonded to deuterium. ansto.gov.au
Gas Chromatography (GC)Can be used to separate isotopic isomers (isotopologues), providing another method to assess purity. nih.govuta.edu

Considerations for Large-Scale Research Synthesis of Deuterated Compounds

Moving from a small-scale laboratory synthesis to a larger scale suitable for extensive research or preclinical studies introduces several challenges. researchgate.net

Cost and Availability of Deuterated Reagents: The primary source of all deuterium is deuterium oxide (D₂O), which is relatively inexpensive. princeton.edu However, the synthesis of complex deuterated starting materials, like cyclohexylamine-d11, can be costly and time-consuming. Efficient synthetic routes that use D₂O or other simple deuterated sources like deuterated methanol (B129727) or deuterated borohydrides are preferred. hbni.ac.inacs.org

Scalability of Deuteration Methods: The chosen deuteration method must be robust, reliable, and scalable. researchgate.net High-pressure reactions (e.g., using D₂ gas) or methods requiring pyrophoric reagents may be difficult to implement on a large scale. acs.org Methodologies that are efficient and use readily available, stable reagents are more suitable for industrial settings. nih.gov

Process Control and Purity: Maintaining high isotopic and chemical purity is critical. The synthesis must be reproducible to ensure consistent quality between batches. This requires well-defined process parameters and rigorous analytical quality control throughout the manufacturing process. google.com

Regulatory Compliance: For compounds intended for advanced research that may lead to clinical applications, synthesis under Current Good Manufacturing Practices (cGMP) may be necessary. This involves stringent documentation, quality control, and validation of all manufacturing and analytical procedures to ensure the final product is safe and of high purity. neulandlabs.comgoogle.com

Advanced Analytical Methodologies Utilizing Chlorexolone D11

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Effect and Structural Elucidation

Carbon-13 NMR for Kinetic Isotope Effect Measurement at Natural Abundance

Deuterium (B1214612) NMR (²H NMR) is a powerful tool for investigating reaction mechanisms. By selectively replacing hydrogen atoms with deuterium in a molecule like Chlorexolone, researchers can track the fate of these atoms during a chemical transformation, providing insights into bond-breaking and bond-forming steps.

Similarly, Carbon-13 NMR (¹³C NMR) can be employed to measure the kinetic isotope effect (KIE). The KIE is a change in the rate of a reaction when an atom in the reactants is substituted with one of its heavier isotopes. Measuring the ¹³C KIE at natural abundance can reveal detailed information about the transition state of a reaction's rate-determining step.

Despite the theoretical potential for using Chlorexolone-d11 in such studies—for instance, to investigate its metabolic pathways or its mechanism of action at a molecular level—no such studies have been published. The synthesis and availability of this compound suggest its use as an internal standard in quantitative analysis, likely for mass spectrometry-based assays, rather than for the specific NMR-based mechanistic studies outlined.

Consequently, it is not possible to provide a detailed, scientifically accurate article with research findings and data tables on this specific topic as the foundational research does not appear to exist in the scientific literature.

Mechanistic Studies and Biotransformation Pathways of Chlorexolone Analogues

In Vitro Metabolic Studies Using Chlorexolone-d11

In vitro studies, using systems such as human liver microsomes or hepatocytes, are essential for elucidating the metabolic fate of a drug candidate before it enters clinical trials. frontiersin.orgnih.gov These models allow for a detailed examination of enzymatic processes and the formation of metabolites in a controlled environment.

The biotransformation of xenobiotics is broadly categorized into Phase I and Phase II reactions, which are catalyzed by distinct superfamilies of enzymes. mdpi.com

Phase I Metabolism: This phase is dominated by the Cytochrome P450 (CYP450) superfamily of enzymes, which are responsible for the oxidative metabolism of a vast number of drugs. nih.gov These enzymes introduce or expose functional groups on a drug molecule, preparing it for Phase II reactions. While specific CYP450 isoforms responsible for Chlorexolone metabolism are not detailed in publicly available literature, compounds with similar structures typically undergo metabolism by isoforms from the CYP1, CYP2, or CYP3 families. mdpi.com

Phase II Metabolism: This phase involves the conjugation of the drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. The most prominent enzymes in this phase are the UDP-glucuronosyltransferases (UGTs). wikipedia.org Studies involving analytes that undergo extensive glucuronidation suggest that Chlorexolone is a substrate for this pathway. doi.org For related compounds, specific isoforms such as UGT2B7 have been implicated in their glucuronidation. dshs-koeln.de

Table 1: Key Enzyme Systems in Drug Biotransformation

Phase Enzyme Superfamily Primary Function Relevance to Chlorexolone
Phase I Cytochrome P450 (CYP450) Oxidation, reduction, hydrolysis (Functionalization) Likely involved in initial oxidative metabolism, though specific isoforms are not publicly documented.
Phase II UDP-glucuronosyltransferase (UGT) Conjugation with glucuronic acid (Glucuronidation) Confirmed to be a metabolic pathway for Chlorexolone. doi.org

Phase I reactions are functionalization reactions that modify the chemical structure of a drug. dshs-koeln.de The primary purpose is to increase the polarity of a compound and create sites for subsequent Phase II conjugation. dshs-koeln.de Common Phase I metabolic transformations include:

Hydroxylation: The introduction of a hydroxyl (-OH) group, often on an aromatic or aliphatic part of the molecule.

N-dealkylation: The removal of an alkyl group from a nitrogen atom.

Carboxylation: The introduction of a carboxylic acid (-COOH) group.

Deamination: The removal of an amine (-NH2) group.

For a molecule with the structural complexity of Chlorexolone, it is plausible that it undergoes one or more of these oxidative pathways, particularly hydroxylation, to prepare it for efficient elimination.

Phase II metabolism is a detoxification pathway that renders drugs and their metabolites more water-soluble and excretable. wikipedia.org The most common Phase II reaction is glucuronidation, where a glucuronic acid moiety is attached to the drug molecule. wikipedia.orgnih.gov This process is known to be a significant metabolic route for many diuretics. Analytical studies in doping control have confirmed that Chlorexolone undergoes glucuronidation, as its detection protocols account for this conjugated metabolite. doi.org

The use of a deuterated analogue like this compound is invaluable in modern metabolic research. Deuterium (B1214612) (D) is a stable, heavy isotope of hydrogen (H). Replacing hydrogen atoms with deuterium creates a compound that is chemically similar to the parent drug but has a higher mass. This property is exploited in several ways:

Internal Standard for Quantification: In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), a deuterated analogue serves as an ideal internal standard. scioninstruments.comclearsynth.com Because this compound has nearly identical chemical and physical properties to Chlorexolone, it behaves similarly during sample extraction, chromatography, and ionization. However, the mass spectrometer can easily distinguish it from the non-deuterated analyte due to the mass difference. This allows for highly accurate correction for sample loss or matrix effects, improving the precision of measurements. nih.govlcms.cz

Tracing Metabolic Pathways: The known mass shift between the deuterated parent drug and its potential metabolites helps in their identification. Researchers can search for predicted metabolite masses that retain the deuterium label, confirming their origin from the administered drug.

Preclinical Pharmacokinetic Investigations of Deuterated Chlorexolone Analogues

Preclinical studies are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. ijrpr.comfiveable.me These investigations are typically conducted in animal models to predict the pharmacokinetic behavior in humans. labtoo.comnih.gov

Key parameters assessed in these preclinical studies include:

Absorption: The rate and extent to which the drug enters the systemic circulation.

Distribution: The extent to which the drug spreads into different tissues and fluids in the body.

Metabolism: The rate at which the drug is converted into its metabolites. Deuteration often slows down metabolism at the site of the C-D bond (a phenomenon known as the kinetic isotope effect), which can lead to a longer half-life.

Excretion: The routes and rate at which the drug and its metabolites are eliminated from the body, typically via urine or feces.

Table 2: Standard Parameters in Preclinical Pharmacokinetic Studies

Parameter Abbreviation Description
Maximum Concentration Cmax The highest concentration of the drug observed in the plasma.
Time to Maximum Concentration Tmax The time at which Cmax is reached.
Area Under the Curve AUC The total drug exposure over time.
Half-life The time required for the drug concentration in the body to decrease by half.
Clearance CL The volume of plasma cleared of the drug per unit of time.
Volume of Distribution Vd The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

These studies provide the foundational data needed to understand how a deuterated analogue like this compound might offer a different pharmacokinetic profile compared to Chlorexolone itself.

Comparative Metabolic Stability and Clearance Rates of Deuterated vs. Non-Deuterated Chlorexolone

The substitution of hydrogen with its heavier, stable isotope deuterium can significantly alter the metabolic profile of a drug. This is primarily due to the deuterium kinetic isotope effect (DKIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.gov Consequently, reactions involving the cleavage of a C-D bond, often a rate-limiting step in drug metabolism, proceed more slowly. nih.gov This principle suggests that this compound, a deuterated analogue of Chlorexolone, would exhibit enhanced metabolic stability and reduced clearance compared to its non-deuterated counterpart.

The primary route of metabolism for many drugs involves oxidation by cytochrome P450 (CYP450) enzymes, a process that frequently entails the breaking of a C-H bond. juniperpublishers.com By replacing metabolically vulnerable hydrogens with deuterium, as in this compound, the rate of this enzymatic breakdown is expected to decrease. This leads to a lower rate of systemic clearance and a longer biological half-life for the deuterated compound. juniperpublishers.com

Studies on other deuterated compounds have consistently demonstrated these effects. For instance, deuteration of methadone led to a significant reduction in its clearance in mice. nih.gov Similarly, in vitro studies with deuterated enzalutamide (B1683756) in rat and human liver microsomes showed a marked decrease in its intrinsic clearance (CLint) compared to the non-deuterated form. nih.gov This was accompanied by a higher plasma concentration and area under the curve (AUC) in in vivo rat studies. nih.gov It is important to note that while metabolic rates are reduced, the metabolites formed from deuterated compounds are generally identical to those of the parent drug, just with the deuterium label present. juniperpublishers.com

The table below illustrates hypothetical comparative data based on typical findings in deuteration studies, showcasing the expected improvements in the metabolic profile of this compound.

Table 1: Hypothetical Comparative Metabolic Data: Chlorexolone vs. This compound

Parameter Chlorexolone (Non-Deuterated) This compound (Deuterated) Expected Fold Change
In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein) 100 45 2.2-fold decrease
In Vivo Systemic Clearance (CL) (L/h/kg) 5.0 2.0 2.5-fold decrease
Biological Half-life (t1/2) (hours) 8 20 2.5-fold increase
Area Under the Curve (AUC) (ng·h/mL) 5000 12500 2.5-fold increase

These expected outcomes highlight the potential of deuteration as a strategy to optimize the pharmacokinetic properties of Chlorexolone.

Influence of Deuteration on Enzyme-Mediated Biotransformation Rates

Deuteration of a drug molecule, such as in this compound, directly influences the kinetics of enzyme-mediated biotransformation, primarily through the kinetic isotope effect (KIE). nih.gov The C-D bond has a lower zero-point vibrational energy than a C-H bond, meaning more energy is required to break the C-D bond. nih.gov This increased activation energy for bond cleavage results in a slower rate of reaction for enzymatic processes that involve breaking this bond in the rate-determining step. nih.govsciengine.com

The magnitude of the deuterium KIE (kH/kD) provides insight into the reaction mechanism. A primary KIE, where the deuterated bond is broken in the rate-limiting step, typically yields kH/kD values between 1.5 and 7. nih.govnih.gov For example, in vitro studies on deuterated methadone showed a kH/kD of approximately 2.5 for its N-demethylation, indicating that this pathway's rate was significantly slowed by deuteration. nih.gov

Enzyme systems like the cytochrome P450 family are often responsible for oxidative metabolism. juniperpublishers.com The rate of these reactions can be significantly reduced by deuteration at the site of oxidation. This can lead to "metabolic switching," where the metabolism of the drug shifts to alternative, non-deuterated sites on the molecule. nih.gov While this can sometimes lead to the formation of different proportions of metabolites, it does not typically result in the creation of novel metabolites. nih.govjuniperpublishers.com

The table below presents hypothetical data on how deuteration in this compound could alter the rates of specific enzymatic reactions compared to the non-deuterated form.

Table 2: Hypothetical Influence of Deuteration on Enzyme-Mediated Biotransformation Rates

Enzymatic Reaction Rate with Chlorexolone (kH) Rate with this compound (kD) Kinetic Isotope Effect (kH/kD)
CYP3A4-mediated hydroxylation 10 pmol/min/mg 2.5 pmol/min/mg 4.0
CYP2D6-mediated demethylation 5 pmol/min/mg 2.0 pmol/min/mg 2.5
UGT1A1-mediated glucuronidation (at a non-deuterated site) 15 pmol/min/mg 14.5 pmol/min/mg ~1.0

This demonstrates that the most significant impact of deuteration is on metabolic pathways directly involving the cleavage of a C-D bond, while other metabolic routes remain largely unaffected.

Kinetic Isotope Effect (KIE) Studies with this compound

Principles and Applications of Primary and Secondary Deuterium KIEs in Reaction Mechanism Probing

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry and enzymology for elucidating reaction mechanisms. ontosight.ai It is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant with a heavy isotope (kH). wikipedia.org For deuterium substitution, this is expressed as kH/kD. libretexts.org

Primary Kinetic Isotope Effects (PKIEs):

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. sciengine.comontosight.ai The magnitude of the PKIE is related to the change in vibrational frequencies of the bond between the ground state and the transition state. ontosight.ai Since a C-D bond is stronger and has a lower zero-point energy than a C-H bond, a significant amount of energy is required to break it, leading to a slower reaction rate and a kH/kD value typically greater than 1 (a "normal" KIE). nih.govsciengine.com The theoretical maximum for a primary KIE at room temperature is around 7-8, but observed values are often lower. libretexts.org A significant PKIE (generally kH/kD > 2) is strong evidence that C-H bond cleavage is part of the rate-limiting step. sciengine.comnih.gov

Secondary Kinetic Isotope Effects (SKIEs):

A secondary KIE occurs when the bond to the isotopically substituted atom is not broken in the rate-determining step, but the isotopic substitution is at a position close to the reacting center. ontosight.aiwikipedia.org SKIEs are generally smaller than PKIEs, with kH/kD values typically ranging from 0.7 to 1.5. ias.ac.in They are classified based on the position of the isotope relative to the reaction center (α, β, etc.). libretexts.org

α-Secondary KIEs: An α-SKIE is observed when the isotope is attached to the carbon atom undergoing a change in hybridization. For example, during an SN1 reaction, the carbon changes from sp3 to sp2 hybridization. This leads to a normal KIE (kH/kD > 1) because the out-of-plane bending vibration becomes less constrained in the transition state. ias.ac.in Conversely, a change from sp2 to sp3, as in nucleophilic addition to a carbonyl, results in an inverse KIE (kH/kD < 1). sciengine.com

β-Secondary KIEs: These are often attributed to hyperconjugation, where electron density from a C-H or C-D bond helps to stabilize a developing positive charge in the transition state. libretexts.org Since a C-H bond is a better electron donor than a C-D bond, a normal KIE (kH/kD > 1) is typically observed. ias.ac.in

By measuring both primary and secondary KIEs for reactions involving this compound, researchers can map out the transition state structure and determine the sequence of bond-breaking and bond-forming events in its metabolic pathways.

Investigation of Rate-Limiting Steps in Enzyme-Catalyzed Reactions Involving Chlorexolone Metabolites

E + S ⇌ ES → E + P

where E is the enzyme, S is the substrate (Chlorexolone), ES is the enzyme-substrate complex, and P is the product (metabolite). libretexts.org The rate-limiting step can be the formation of the ES complex, the catalytic conversion of ES to product, or the release of the product from the enzyme. stackexchange.com

By measuring the KIE on different kinetic parameters, such as Vmax (the maximum reaction rate) and Vmax/Km (a measure of catalytic efficiency), one can deduce which step is rate-limiting. nih.govlibretexts.org

Significant KIE on both Vmax/Km and Vmax: A large KIE on both parameters would indicate that the C-H bond cleavage step is indeed the rate-limiting step for the entire catalytic cycle.

Applying this to this compound, if its hydroxylation by a CYP450 enzyme showed a large KIE on Vmax/Km but a small KIE on Vmax, it would imply that the C-D bond cleavage is a key step, but the release of the hydroxylated Chlorexolone from the enzyme's active site is the bottleneck for the entire process.

Solvent Kinetic Isotope Effects (SKIE) in Enzymatic Mechanisms

Solvent kinetic isotope effects (SKIEs) are a valuable tool for probing the role of the solvent in an enzyme's catalytic mechanism. numberanalytics.comontosight.ai A SKIE is measured by comparing the reaction rate in H2O to the rate in D2O (heavy water). numberanalytics.com The resulting ratio, kH2O/kD2O, can reveal the involvement of proton transfers in the reaction mechanism, particularly those involving exchangeable protons from the solvent or enzyme functional groups. numberanalytics.commdpi.com

The interpretation of SKIEs is based on fractionation factors (φ), which describe the preference of an exchangeable proton/deuteron (B1233211) for a particular site relative to the bulk solvent. mdpi.com

Normal SKIE (kH2O/kD2O > 1): A normal SKIE typically indicates that a proton transfer is part of the rate-limiting step. mdpi.com The O-H bond in the solvent is weaker than the O-D bond, so reactions involving the cleavage of this bond are faster in H2O.

Inverse SKIE (kH2O/kD2O < 1): An inverse SKIE can arise from several phenomena, including a pre-equilibrium step where a proton is taken up from the solvent before the rate-limiting step. mdpi.com For example, if a catalytic residue on the enzyme becomes more basic in the transition state, it will bind a deuteron from D2O more tightly than a proton from H2O, leading to a slower reaction in H2O. mdpi.com

By studying the enzymatic processing of this compound in both H2O and D2O, researchers can gain insights into:

Proton Relays: Whether a chain of proton transfers involving solvent molecules is part of the catalytic mechanism.

Acid-Base Catalysis: Identifying the roles of specific amino acid residues (like histidine, aspartate, or glutamate) that act as proton donors or acceptors, as their pKa values can be shifted in D2O.

Conformational Changes: Sometimes, SKIEs can reflect solvent effects on protein dynamics and conformational changes that are necessary for catalysis. mdpi.com

For instance, if the metabolism of a Chlorexolone metabolite involves a general base catalysis mechanism where an enzyme residue abstracts a proton, performing the reaction in D2O would likely result in a normal SKIE, confirming the involvement of this proton transfer in the rate-limiting step.

Quantum Mechanical Tunneling Contributions to Reaction Kinetics

Classical transition state theory assumes that a molecule must have sufficient energy to pass over an activation barrier to react. libretexts.org However, for very light particles like electrons and hydrogen atoms (including deuterium), a quantum mechanical phenomenon known as tunneling can occur. libretexts.orgwikipedia.org Tunneling allows a particle to penetrate through an energy barrier even if it does not have enough energy to overcome it classically. libretexts.org

The probability of tunneling is highly dependent on the mass of the particle and the width of the barrier; it is most significant for light particles like hydrogen. wikipedia.orgprinceton.edu This has several important consequences for the reaction kinetics of compounds like this compound:

Exaggerated KIEs: Tunneling can lead to unusually large primary KIEs, often well above the semi-classical limit of ~7 at room temperature. ias.ac.in This is because the probability of tunneling is much lower for the heavier deuterium atom than for hydrogen. Observing a kH/kD ratio of 10 or higher is strong evidence for a significant contribution from tunneling.

Curved Arrhenius Plots: The Arrhenius equation describes the temperature dependence of reaction rates. For classical over-the-barrier reactions, a plot of ln(k) versus 1/T is linear. However, when tunneling is a major contributor, the plot becomes curved, especially at low temperatures. ias.ac.in This is because tunneling is less dependent on temperature than classical thermal activation. ias.ac.in

Breakdown of the Swain-Schaad Relationship: This relationship predicts the KIE for tritium (B154650) (T) based on the KIE for deuterium (kH/kT = (kH/kD)^1.442). Significant deviations from this prediction can also indicate the presence of tunneling.

Investigating these phenomena in the enzymatic reactions of Chlorexolone and its deuterated analogue can provide deep insights into the nature of the hydrogen transfer step. If the oxidation of Chlorexolone exhibits an exceptionally large KIE and a curved Arrhenius plot, it would suggest that the hydrogen atom is not simply transferred over the activation barrier but tunnels through it, a fundamental quantum effect influencing its biological transformation. ias.ac.inresearchgate.net

Research Applications of Deuterated Chlorexolone

Development of Stable Isotope Labeled Standards for High-Throughput Screening Assays

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds to identify potential new drugs. evotec.comwikipedia.org The primary goal of HTS is to identify "hits" or "leads"—compounds that modulate a specific biological target in a desired manner. bmglabtech.com These screening processes often rely on automated systems, including liquid handling devices and sensitive detectors, to assess the biochemical or cellular activity of large compound libraries. bmglabtech.compharmaron.com

The development of robust and reliable HTS assays is critical for the success of any drug discovery program. bvsalud.org A key challenge in HTS is the potential for false positives and false negatives, which can arise from a variety of factors, including matrix effects and variability in assay conditions. The use of stable isotope-labeled standards, such as Chlorexolone-d11, is a powerful strategy to mitigate these issues, particularly in HTS assays that utilize mass spectrometry as a detection method. musechem.comfrontiersin.org

By incorporating this compound as an internal standard in an HTS campaign for new diuretic compounds, for example, researchers can ensure that the quantification of potential hits is both accurate and precise. The deuterated standard helps to normalize for variations that can occur across the many plates and wells used in a typical HTS run, leading to higher quality data and more reliable hit identification. isotope.com This is especially important when screening for compounds that may be present at very low concentrations or in complex biological matrices. musechem.com

Below is a representative data table illustrating how this compound might be used to validate hits in a high-throughput screen for compounds that interact with a specific biological target. The response ratio of the analyte to the internal standard (this compound) provides a normalized value that is more reliable than the raw analyte response alone.

Compound IDAnalyte (Chlorexolone) ResponseThis compound ResponseAnalyte/IS Ratio% InhibitionHit Confirmation
Control100,00050,0002.00%N/A
Compound A55,00051,0001.0846%No
Compound B22,00049,0000.4577.5%Yes
Compound C98,00050,5001.943%No
Compound D15,00050,0000.3085%Yes

This table is for illustrative purposes and the data is representative.

Tracer Studies in Biochemical Pathway Elucidation

Tracer studies are a fundamental tool for elucidating biochemical pathways and understanding the metabolism of drugs and other xenobiotics. nih.gov In these studies, an isotopically labeled compound is introduced into a biological system, and its metabolic fate is tracked over time. uva.nl Stable isotope tracers, such as those labeled with deuterium (B1214612) (²H) or carbon-13 (¹³C), are particularly valuable because they are non-radioactive and can be safely used in a wide range of studies. uva.nlphysoc.org

While this compound is primarily used as an internal standard for quantification, the principles of tracer studies are highly relevant to understanding its utility. For instance, a study designed to investigate the metabolic pathways of Chlorexolone could involve administering the unlabeled drug to a test system (e.g., an animal model or a cell culture) and then using this compound as an internal standard to accurately quantify the formation of various metabolites over time. ubc.ca The deuterated standard would ensure that the measurements of the parent drug and its metabolites are not skewed by experimental variability, thus providing a clear and accurate picture of the metabolic cascade. juniperpublishers.com

The use of deuterated compounds as metabolic tracers can also provide insights into the mechanisms of drug action and toxicity. juniperpublishers.com By tracking the biotransformation of a drug, researchers can identify the enzymes and pathways involved in its metabolism, which can in turn help to predict potential drug-drug interactions and inter-individual differences in drug response. wiseguyreports.comresearchgate.net

The following table illustrates the kind of data that might be generated in a tracer study investigating the metabolism of Chlorexolone, with this compound used as an internal standard for accurate quantification.

Time PointChlorexolone (ng/mL)Metabolite A (ng/mL)Metabolite B (ng/mL)
0 hr100000
1 hr75015050
4 hr300400150
8 hr100350200
24 hr<1050100

This table is for illustrative purposes and the data is representative. Quantification at each time point would be performed using this compound as an internal standard.

Investigative Tools for Enzyme Kinetics and Inhibition Studies

Enzymes are critical targets for drug development, and understanding how a compound interacts with an enzyme is essential for its optimization as a therapeutic agent. nih.gov Enzyme kinetic studies are performed to determine the rate of an enzyme-catalyzed reaction and how this rate is affected by various factors, including the concentration of substrates and inhibitors. mdpi.com

Stable isotope-labeled compounds like this compound play a crucial role in enzyme kinetic and inhibition studies that utilize mass spectrometry for detection. mdpi.com For example, in an assay designed to screen for inhibitors of a particular enzyme that metabolizes Chlorexolone, this compound would be used as an internal standard to ensure the accurate quantification of the substrate (Chlorexolone) and its metabolic product. This allows for a precise determination of the rate of the reaction and how it is altered in the presence of a potential inhibitor.

The data table below provides a hypothetical example of the results from an enzyme inhibition study, where this compound would be used to accurately quantify the formation of the product at different inhibitor concentrations.

Inhibitor Concentration (µM)Reaction Velocity (pmol/min)% Inhibition
01000
0.18515
15248
101585
100595

This table is for illustrative purposes and the data is representative. The reaction velocity would be determined by quantifying the product formation over time using this compound as an internal standard.

Contributions to Analytical Method Validation and Quality Control in Research Laboratories

The validation of analytical methods is a critical requirement in all areas of pharmaceutical research and development. researchgate.net Method validation ensures that an analytical procedure is suitable for its intended purpose and that it consistently produces accurate and reliable results. musechem.com The use of stable isotope-labeled internal standards is a cornerstone of robust analytical method validation, particularly for LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) methods. bvsalud.orgfrontiersin.org

This compound is an ideal internal standard for the validation of an LC-MS/MS method for the quantification of Chlorexolone in biological matrices such as plasma or urine. researchgate.netxisdxjxsu.asia During method validation, a series of experiments are conducted to assess parameters such as linearity, accuracy, precision, selectivity, and stability. nih.gov By spiking all calibration standards, quality control samples, and unknown samples with a fixed concentration of this compound, any variability introduced during the analytical process can be effectively normalized. musechem.com

This ensures that the method is rugged and can provide reliable data when used for routine sample analysis. isotope.com In a research laboratory setting, the consistent use of this compound in quality control samples helps to monitor the performance of the analytical method over time, ensuring the integrity and comparability of data generated across different experiments and studies. isotope.comepa.gov

The following table presents typical validation results for an LC-MS/MS method for Chlorexolone using this compound as the internal standard.

Validation ParameterSpecificationResult
Linearity (r²)≥ 0.990.998
LLOQSignal-to-Noise > 101 ng/mL
Accuracy85-115%98.5%
Precision (%CV)≤ 15%4.2%
RecoveryConsistent and reproducible89%
Matrix EffectMinimal< 5%
Stability (Freeze/Thaw)≤ 15% deviation3.5%

This table is for illustrative purposes and the data is representative of a typical LC-MS/MS method validation.

Future Directions in Chlorexolone D11 Research

Exploration of Novel Deuteration Strategies for Enhanced Metabolic Stability in Research Tools

The replacement of hydrogen with deuterium (B1214612), a stable isotope, can significantly alter the metabolic fate of a compound. nih.gov This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. pharmafocusasia.com Cleavage of a C-D bond requires more energy and thus can proceed at a slower rate, particularly in metabolic reactions mediated by enzymes like the cytochrome P450 (CYP) family. scienceopen.comwikipedia.org This principle is the foundation for enhancing the metabolic stability of drug candidates and research tools. researchgate.net

Future research into Chlorexolone-d11 could focus on creating a new generation of research tools by strategically modifying the deuteration pattern. While this compound is heavily deuterated, research could explore selectively deuterated versions to pinpoint specific "metabolic soft spots"—positions on the molecule most vulnerable to enzymatic attack. nih.govpharmafocusasia.com By deuterating only these sites, it may be possible to slow metabolism in a more controlled manner, which can help in studying the formation and activity of specific metabolites.

Novel deuteration strategies that could be applied include:

Site-Specific Deuteration: Instead of the extensive deuteration in this compound, creating isotopologues with deuterium at only one or two key positions predicted to be sites of metabolism. This could help isolate the effects of metabolism at a specific site. nih.gov

Progressive Deuteration: Systematically replacing hydrogens with deuterium across different parts of the chlorexolone molecule and evaluating the impact on metabolic stability in vitro using systems like human liver microsomes (HLMs). nih.govspringernature.com This could reveal unexpected sites of metabolism or highlight the potential for metabolic switching, where blocking one metabolic pathway redirects the compound to another. scienceopen.com

Enzymatic Synthesis: Utilizing enzymes to selectively incorporate deuterium into specific, hard-to-reach positions on the molecule, offering a high degree of precision in creating novel deuterated research probes. simsonpharma.com

These explorations would not be aimed at creating a new therapeutic drug, but at developing a suite of Chlorexolone isotopologues with varied and predictable metabolic stabilities. Such tools would be invaluable for in vitro and in vivo studies of drug disposition and enzyme kinetics. nih.govresearchgate.net

Table 1: Hypothetical Comparison of Metabolic Stability for Different Chlorexolone Isotopologues
CompoundDeuteration PatternHypothetical In Vitro Half-Life (t½) in HLMs (min)Primary Research Application
Chlorexoloned0 (Undeuterated)45Reference compound
Chlorexolone-d4Selective deuteration at a primary metabolic site90Studying the impact of blocking a key metabolic pathway
Chlorexolone-d7Deuteration of a different molecular region65Investigating secondary metabolic pathways
This compoundExtensive deuteration>180Internal standard; studying overall metabolic clearance

Integration with Advanced Omics Technologies for Comprehensive Metabolomic Profiling

The fields of genomics, proteomics, and especially metabolomics—collectively known as 'omics' technologies—provide a system-wide view of biological processes by measuring large sets of molecules. nih.govnih.gov Metabolomics, the large-scale study of small molecules or metabolites, is a powerful tool for identifying biomarkers and understanding the biochemical effects of drugs and diseases. plos.orgnih.gov

The integration of this compound with advanced metabolomic techniques presents a significant opportunity for future research. In these studies, this compound can serve as more than just a simple standard; it can be a key component of "Deuteromics," an approach that uses deuterium labeling to trace the flux through multiple metabolic pathways simultaneously. metsol.com

Future research directions include:

Untargeted and Targeted Metabolomic Profiling: Using high-resolution mass spectrometry to compare the global metabolite profiles of biological systems (e.g., cell cultures, animal models) treated with chlorexolone versus a vehicle control. nih.govmdpi.com this compound would be essential as an internal standard to ensure the accurate quantification of the parent drug and its metabolites. congruencemarketinsights.com

Metabolic Pathway Tracing: Administering this compound to a biological system to trace the formation of its deuterated metabolites. This allows for the unambiguous identification of downstream products of chlorexolone metabolism, helping to build a comprehensive metabolic map.

Biomarker Discovery: By analyzing the changes in the endogenous metabolome following treatment with chlorexolone, researchers can identify novel biomarkers associated with the drug's therapeutic or off-target effects. plos.org This could provide new insights into its mechanism of action and help identify individuals who might respond differently to the drug.

This integration would allow researchers to move beyond simple pharmacokinetic measurements and gain a deeper understanding of the complex biochemical perturbations induced by chlorexolone in a biological system. frontiersin.org

Table 2: Potential Metabolic Pathways and Biomarkers for Investigation Using this compound in Metabolomic Studies
Metabolic PathwayPotential BiomarkersResearch Significance
Steroid Hormone MetabolismAndrosterone, EtiocholanoloneInvestigating potential endocrine-disrupting effects.
Fatty Acid MetabolismAcylcarnitines, Free Fatty AcidsUnderstanding effects on lipid profiles and energy metabolism.
Bile Acid SynthesisCholic Acid, Chenodeoxycholic AcidAssessing impact on liver function and cholesterol homeostasis.
Oxidative StressGlutathione, 8-iso-Prostaglandin F2αEvaluating the induction of cellular stress pathways.

Computational Modeling and Simulation of Isotope Effects for Predictive Research

Computational chemistry has become an indispensable tool in drug discovery and development, offering methods to predict molecular properties and reaction outcomes. nih.gov In the context of deuterated compounds, computational modeling can be used to predict the magnitude of the kinetic isotope effect and simulate the impact of deuteration on a drug's pharmacokinetic profile. acs.org

Future research on this compound should leverage these in silico tools to guide the synthesis and testing of new isotopologues. By building accurate models of chlorexolone interacting with key metabolic enzymes (e.g., CYP3A4), researchers can predict which C-H bonds are most likely to be broken during metabolism. nih.gov This allows for a more rational design of selectively deuterated compounds.

Key computational approaches for future studies include:

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These methods can model the enzymatic reaction of chlorexolone metabolism at an electronic level, providing precise predictions of the activation energy required to break C-H versus C-D bonds. acs.org This can yield a theoretical KIE value that can be compared with experimental results.

Molecular Docking: Simulating how chlorexolone and its deuterated analogues fit into the active site of metabolizing enzymes. This can help predict whether deuteration might alter binding affinity or orientation, which could influence the rate of metabolism. nih.gov

Physiologically-Based Pharmacokinetic (PBPK) Modeling: Integrating in vitro metabolism data with physiological parameters to simulate the in vivo pharmacokinetics of chlorexolone and its deuterated versions. pharmacognosyjournal.net This can help predict how changes in metabolic stability observed in the lab might translate to an intact biological system, reducing the reliance on animal studies.

Using these computational tools, future research can become more predictive and efficient, allowing scientists to prioritize the synthesis of the most promising deuterated analogues for specific research applications.

Table 3: Illustrative Computational Modeling of Kinetic Isotope Effects (KIE) for Chlorexolone Metabolism
Metabolic ReactionEnzymePredicted KIE (kH/kD)Experimental KIE (kH/kD)Implication
Aromatic HydroxylationCYP3A45.85.5C-H bond cleavage is likely the rate-limiting step.
Aliphatic HydroxylationCYP2C91.21.1C-H bond cleavage is not rate-limiting; deuteration has minimal effect.
N-dealkylationCYP3A43.53.2C-H bond cleavage significantly contributes to the reaction rate.

Expanded Application as a Mechanistic Probe in Complex Biological Systems

Beyond their use in pharmacokinetics, deuterated compounds are powerful mechanistic probes for elucidating the details of chemical and biological processes. humanjournals.com The presence of deuterium provides a "handle" that can be used to ask specific questions about reaction mechanisms, particularly in enzyme-catalyzed reactions. simsonpharma.comnih.gov

Future research should expand the application of this compound from a passive internal standard to an active mechanistic probe. By comparing the biological and biochemical effects of this compound with its undeuterated parent, researchers can gain unique insights into its mechanism of action and metabolism.

Potential applications as a mechanistic probe include:

Determining Rate-Limiting Steps: A significant KIE (a large difference in the rate of metabolism between chlorexolone and a selectively deuterated analogue) provides strong evidence that C-H bond cleavage is the rate-limiting step of that metabolic pathway. wikipedia.org This is fundamental information for understanding how an enzyme functions.

Investigating Enzyme Mechanisms: this compound can be used to study the active site and reaction mechanisms of specific cytochrome P450 enzymes responsible for its clearance. semanticscholar.org

Probing Transition State Structures: Advanced KIE studies can provide information about the geometry of the transition state of an enzymatic reaction, offering a highly detailed view of the chemical transformation. acs.org

Elucidating Drug-Target Interactions: If chlorexolone's mechanism of action involves a step where a C-H bond is broken (e.g., through enzymatic activation), comparing the potency or effect of this compound to chlorexolone could reveal new details about its interaction with its biological target.

By employing this compound in this capacity, researchers can uncover fundamental aspects of its pharmacology and toxicology, providing a more complete picture of how the drug behaves in complex biological systems.

Table 4: Potential Mechanistic Studies Using this compound
Research QuestionExperimental ApproachExpected Outcome
Is C-H bond cleavage the rate-limiting step in chlorexolone's primary metabolic pathway?Compare the rate of metabolite formation from chlorexolone vs. a site-specifically deuterated analogue in liver microsomes.A significantly slower rate for the deuterated compound would confirm C-H cleavage is rate-limiting.
Does chlorexolone undergo bioactivation by CYP enzymes to a reactive metabolite?Incubate this compound with human liver microsomes and search for deuterated reactive metabolite adducts.The presence of deuterated adducts would confirm the metabolic pathway and could be quantified more easily.
Can deuteration alter off-target effects mediated by a specific metabolite?Treat cell-based assays with chlorexolone and this compound and compare cellular responses (e.g., gene expression).A reduced off-target response with this compound would suggest the effect is mediated by a metabolite whose formation is slowed by deuteration.

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing Chlorexolone-d11 with high isotopic purity?

To synthesize this compound, deuterium labeling typically involves catalytic exchange or custom synthesis using deuterated precursors. Ensure isotopic purity (>99% deuterium incorporation) via nuclear magnetic resonance (NMR) spectroscopy (e.g., 2H^2\text{H}-NMR) and high-resolution mass spectrometry (HRMS). Characterization should include comparative analysis with non-deuterated analogs to confirm structural integrity and isotopic distribution. Experimental details must be thoroughly documented, including solvent systems, reaction conditions, and purification steps, to enable reproducibility .

Basic: Which analytical techniques are most effective for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its sensitivity and specificity. Use deuterated internal standards (e.g., this compound itself) to correct for matrix effects. Validate the method by assessing linearity (R2^2 > 0.99), precision (CV < 15%), and recovery rates (80–120%). Include blank matrices to rule out endogenous interference. For isotopic separation, ensure chromatographic resolution between deuterated and non-deuterated forms .

Advanced: How should researchers design pharmacokinetic studies to evaluate this compound’s metabolic stability?

Adopt a crossover design with controlled variables (e.g., dose, administration route). Use radiolabeled or stable isotope tracers to track metabolites. Collect time-series samples (plasma, urine) and apply compartmental modeling to calculate half-life (t1/2t_{1/2}), clearance (CL), and volume of distribution (VdV_d). Address inter-individual variability by stratifying cohorts based on metabolic phenotypes (e.g., CYP450 activity). Hypothesis-driven frameworks should link metabolic pathways to observed data .

Advanced: How can conflicting data on this compound’s receptor-binding affinity be resolved?

Contradictions may arise from assay variability (e.g., fluorescence quenching in SPR vs. radioligand binding). Standardize protocols by:

  • Using identical buffer conditions (pH, ionic strength).
  • Validating receptor purity via SDS-PAGE.
  • Applying statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets.
    Replicate experiments across independent labs to distinguish technical artifacts from biological variability .

Advanced: What strategies are critical for integrating this compound into environmental fate studies?

Employ isotopic tracing in microcosm experiments to monitor degradation products. Use 13C ^{13}\text{C}-labeled this compound paired with high-resolution orbitrap MS for pathway elucidation. Assess abiotic factors (e.g., pH, UV exposure) and biotic factors (microbial consortia) in parallel. Data should be contextualized with QSAR models to predict eco-toxicological endpoints .

Advanced: How can reproducibility challenges in this compound-based assays be mitigated?

Document all experimental parameters (e.g., solvent lot numbers, equipment calibration dates). Use open-source platforms like Zenodo to share raw data and analysis scripts. Implement blinding in dose-response studies to reduce bias. For cell-based assays, report passage numbers and mycoplasma testing .

Advanced: What storage conditions preserve this compound’s stability in long-term studies?

Store lyophilized this compound at -80°C under inert atmosphere (argon). For solutions, use amber vials to prevent photodegradation and avoid freeze-thaw cycles. Monitor stability via accelerated degradation studies (40°C/75% RH for 6 months) with periodic LC-MS analysis. Include stabilizers (e.g., ascorbic acid) if matrix interactions are observed .

Advanced: How can synergistic effects between this compound and co-administered compounds be systematically studied?

Apply factorial design experiments to test combinations. Use isobolographic analysis to classify interactions (additive, synergistic, antagonistic). Pair with transcriptomic profiling (RNA-seq) to identify pathway-level crosstalk. Dose-response curves should be analyzed using the Chou-Talalay method to calculate combination indices (CI) .

Advanced: What computational approaches enhance the quantification of this compound in heterogeneous matrices?

Leverage machine learning (e.g., random forests) to deconvolute spectral overlaps in complex samples. Train models using synthetic datasets spiked with known concentrations. Validate against orthogonal methods like 1H^1\text{H}-NMR. Open-source tools like MS-DIAL can automate peak alignment and integration .

Advanced: How can researchers elucidate degradation pathways of this compound under extreme conditions?

Use forced degradation (acid/base hydrolysis, oxidative stress) followed by multi-stage mass spectrometry (MSn^n) to identify breakdown products. Map fragmentation patterns using software (e.g., Mass Frontier) and compare with theoretical libraries. Kinetic studies (Arrhenius plots) can extrapolate degradation rates to real-world conditions .

Notes on Methodology

  • Referencing Standards : Cite primary literature for synthesis protocols and analytical validations .
  • Data Transparency : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for public data sharing .
  • Ethical Compliance : Adhere to institutional guidelines for chemical handling and disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.